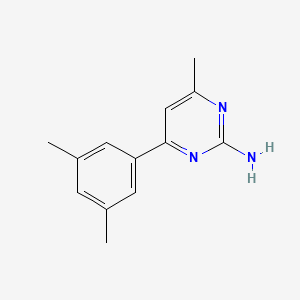
4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine
Vue d'ensemble
Description
4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyrimidine derivatives and has been used in various studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the regulation of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which leads to the suppression of cancer cell growth. Additionally, it has been shown to regulate the immune system, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine in lab experiments is its unique properties. It has been shown to inhibit the growth of cancer cells and regulate the immune system, which makes it a valuable tool in scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of 4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to explore its potential use in the regulation of the immune system and the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action and to explore its potential use in other areas of scientific research.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its unique properties. It has been extensively studied for its potential use in the treatment of cancer and the regulation of the immune system. While there are limitations to its use in certain studies, there are several future directions for the study of this compound. Further research is needed to fully understand its mechanism of action and explore its potential use in other areas of scientific research.
Applications De Recherche Scientifique
4-Methyl-6-(3,5-dimethyl-phenyl)-pyrimidin-2-ylamine has been extensively used in scientific research due to its unique properties. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been used in studies on the regulation of the immune system and the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-(3,5-dimethylphenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-8-4-9(2)6-11(5-8)12-7-10(3)15-13(14)16-12/h4-7H,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBGUQLGBDMRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=NC(=C2)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfanyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B7549682.png)
![Imidazo[1,2-a]pyridine, 2-(3-tolylamino)metyl-](/img/structure/B7549689.png)
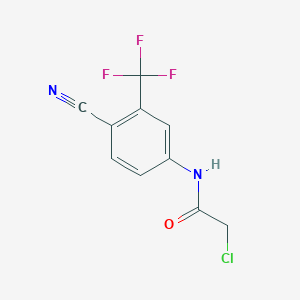
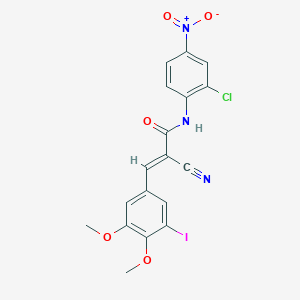
![[2-(cyclohexylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7549724.png)
![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7549730.png)
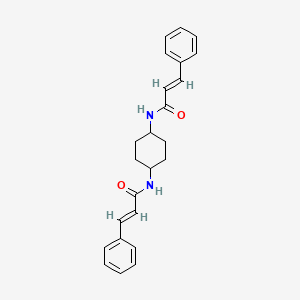
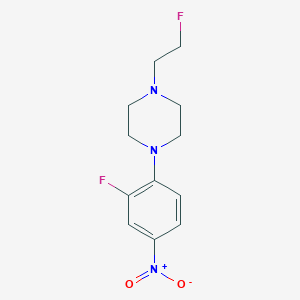
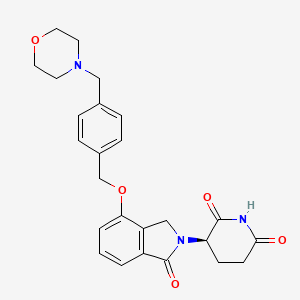
![(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B7549756.png)
![N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide](/img/structure/B7549770.png)
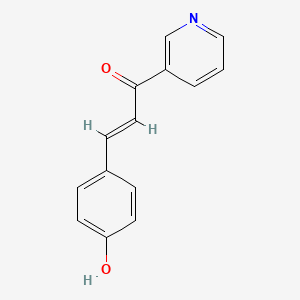
![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
